

An In-depth Technical Guide to Cafaminol: Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: Cafaminol

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Abstract

Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine belonging to the methylxanthine family.^[1] It has been utilized primarily as a vasoconstrictor and nasal decongestant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of **Cafaminol**. It includes a review of its mechanism of action as an alpha-adrenergic agonist, available data on its synthesis, and a discussion of its clinical applications. Due to the limited availability of recent research on **Cafaminol**, this guide also extrapolates information from related compounds and general principles of pharmacology where necessary, providing a foundational resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Cafaminol is chemically designated as 8-((2-hydroxyethyl)(methyl)amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. It is a derivative of caffeine, with a substituted amino group at the 8-position of the purine ring.

Chemical Structure

The chemical structure of **Cafaminol** is presented below:

Molecular Formula: $C_{11}H_{17}N_5O_3$

Molecular Weight: 267.28 g/mol [2][3]

IUPAC Name: 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS Number: 30924-31-3

Synonyms: Methylcoffanolamine, Rhinetten, Rhinoptil, G-1

Physicochemical Data

A summary of the key physicochemical properties of **Cafaminol** is provided in the table below.

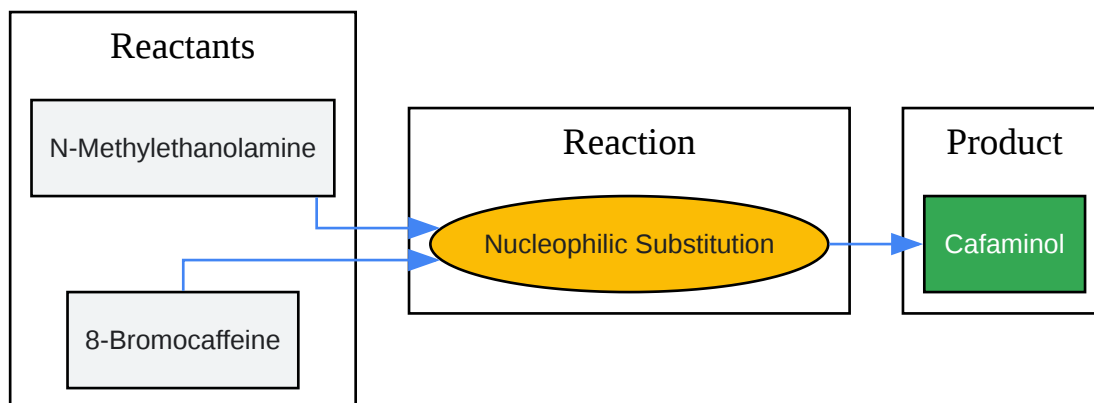
Property	Value	Reference
Appearance	Solid powder	
Melting Point	162-164 °C	
Solubility	Soluble in water (approximately 6%)	
pH of aqueous solution	6.9	
Elemental Analysis	C: 49.43%, H: 6.41%, N: 26.20%, O: 17.96%	
InChI Key	ZGNRRVAPHPANFI- UHFFFAOYSA-N	

Synthesis of Cafaminol

Patented Synthesis Method

The preparation of **Cafaminol** has been described in German patent DE 1085530 and US patent 3094531. The general synthetic approach involves the modification of a caffeine precursor.

A plausible synthetic workflow, based on the patent information, is outlined below. This diagram illustrates the key transformation from a suitable caffeine derivative to **Cafaminol**.



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A simplified workflow for the synthesis of **Cafaminol**.

Experimental Protocol (Hypothetical)

While the exact, detailed experimental protocol from the patents is not readily available in the public domain, a general procedure for the synthesis of **Cafaminol** via nucleophilic substitution can be proposed.

Materials:

- 8-Bromocaffeine
- N-Methylethanolamine
- A suitable high-boiling point solvent (e.g., dimethylformamide)
- A non-nucleophilic base (e.g., potassium carbonate)
- Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromocaffeine in the solvent.
- **Addition of Reagents:** Add an excess of N-methylethanolamine and the base to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **Cafaminol**.

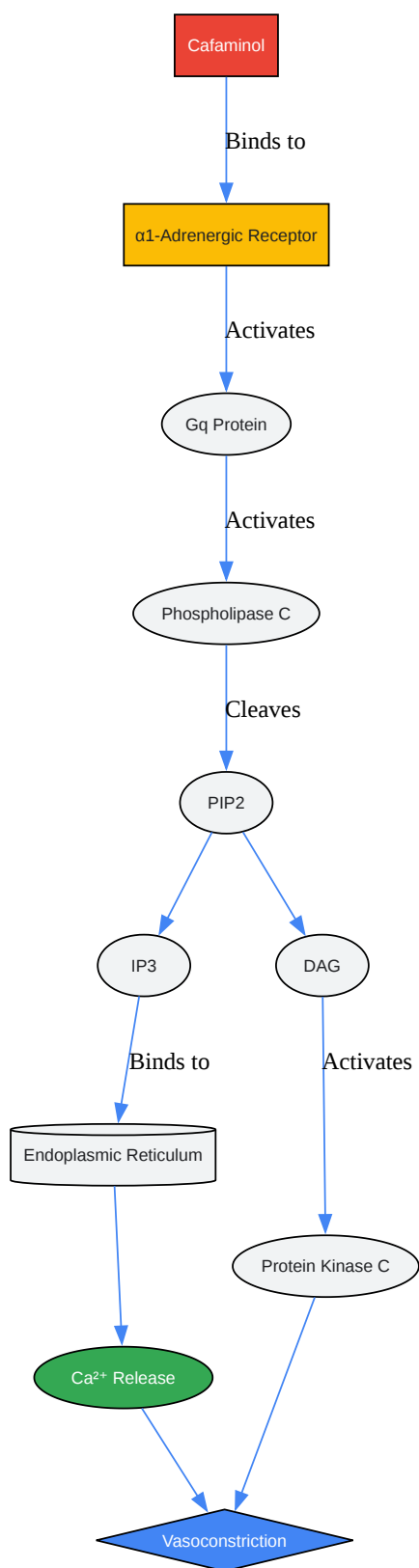
Pharmacological Properties and Mechanism of Action

Cafaminol is classified as a vasoconstrictor and is used as a nasal decongestant. Its pharmacological effects are primarily attributed to its activity as an alpha-adrenergic agonist.

Mechanism of Action: Alpha-Adrenergic Agonism

The primary mechanism of action for nasal decongestants like **Cafaminol** is the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow and swelling of the nasal tissues, thereby alleviating nasal congestion.

The signaling pathway initiated by the activation of alpha-1 adrenergic receptors is depicted below.



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Signaling pathway of **Cafaminol** via α1-adrenergic receptor activation.

Pharmacokinetics

Specific pharmacokinetic data for **Cafaminol** in humans is limited. However, as a caffeine derivative, some aspects of its pharmacokinetic profile may be inferred from caffeine. Caffeine is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached within 15 to 120 minutes. It is distributed throughout the body and has a half-life of 2.5 to 4.5 hours in adults.

Toxicology

The acute toxicity of **Cafaminol** has been determined in mice.

Route of Administration	Species	LD ₅₀	Reference
Subcutaneous	Male Mice	700 mg/kg	

Analytical Methods

Specific, validated analytical methods for the routine quality control of **Cafaminol** are not widely published. However, given its structural similarity to caffeine and other xanthine derivatives, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be adapted for its analysis.

Proposed HPLC Method

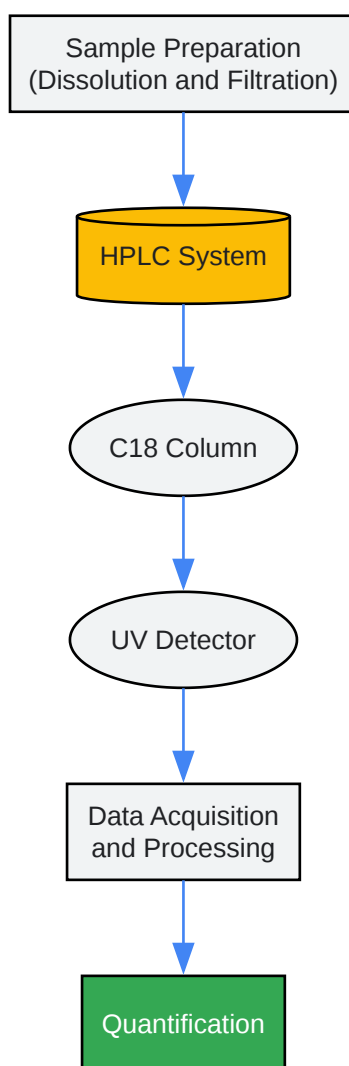
A reversed-phase HPLC method would be suitable for the quantification of **Cafaminol** in pharmaceutical formulations.

Chromatographic Conditions (Hypothetical):

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer at pH 4.0) in an isocratic elution mode.
- Flow Rate: 1.0 mL/min

- Detection: UV detector at a wavelength determined by the UV spectrum of **Cafaminol** (likely around 270-280 nm, similar to caffeine).
- Internal Standard: A structurally related compound not present in the sample matrix could be used for improved accuracy and precision.

The workflow for a typical HPLC analysis is outlined below.



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A general workflow for the HPLC analysis of **Cafaminol**.

Clinical Use

Cafaminol has been used as a nasal decongestant in some countries, with brand names including Rhinetten and Rhinoptil. It was introduced in Germany in 1974 for the treatment of symptoms associated with the common cold and rhinitis.

Conclusion

Cafaminol is a caffeine derivative with established use as a nasal decongestant due to its vasoconstrictive properties mediated by alpha-adrenergic agonism. While its chemical structure and basic physicochemical properties are well-documented, there is a notable lack of recent and in-depth research into its specific pharmacological profile, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as validated analytical methods. This guide provides a comprehensive summary of the available information and highlights areas where further research is needed to fully characterize this compound for potential future applications in drug development.

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References

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